molecular formula C20H20N2O4S B11633750 4-{4-[(4-Methylphenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}morpholine

4-{4-[(4-Methylphenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}morpholine

Cat. No.: B11633750
M. Wt: 384.5 g/mol
InChI Key: NDFZDYURLJTNMC-UHFFFAOYSA-N
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Description

4-{4-[(4-Methylphenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}morpholine is a complex organic compound that features a morpholine ring, an oxazole ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(4-Methylphenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}morpholine typically involves multi-step organic reactionsThe final step often involves the attachment of the morpholine ring under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-{4-[(4-Methylphenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}morpholine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-{4-[(4-Methylphenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}morpholine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{4-[(4-Methylphenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}morpholine involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[(4-Methylphenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}morpholine is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C20H20N2O4S

Molecular Weight

384.5 g/mol

IUPAC Name

4-[4-(4-methylphenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]morpholine

InChI

InChI=1S/C20H20N2O4S/c1-15-7-9-17(10-8-15)27(23,24)19-20(22-11-13-25-14-12-22)26-18(21-19)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3

InChI Key

NDFZDYURLJTNMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3)N4CCOCC4

Origin of Product

United States

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